AZ82 is a small molecule identified as the first reported inhibitor of the kinesin family member C1 (KIFC1 or HSET) motor protein. [] KIFC1 plays a critical role in centrosome clustering, a process utilized by cancer cells to evade apoptosis and mitotic arrest in the presence of extra centrosomes. [, ] AZ82 selectively targets cancer cells by inhibiting KIFC1, making it a potential anti-cancer agent. [, ]
The synthesis of AZ82 involves several chemical reactions that construct its complex molecular framework. While specific synthetic routes are not extensively detailed in the literature, it typically includes the following steps:
The compound is characterized as cell-permeable, which is essential for its biological activity in vivo .
AZ82's structure reveals several key features that contribute to its function as a KIFC1 inhibitor:
The binding affinity of AZ82 to KIFC1 has been quantified, showing a Ki value of 43 nM and an IC50 of 300 nM, indicating its potency as an inhibitor .
AZ82 primarily acts by inhibiting the ATPase activity of KIFC1 when bound to microtubules. The compound does not significantly affect KIFC1 in the absence of microtubules, highlighting its specificity:
The mechanism by which AZ82 exerts its effects involves:
This selectivity allows AZ82 to target cancer cells more effectively than normal cells, making it a promising candidate for cancer therapy .
AZ82 exhibits several notable physical and chemical properties:
These properties are critical for handling the compound in laboratory settings and potential therapeutic applications.
AZ82 has significant potential in scientific research and therapeutic applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4